molecular formula C18H22N4O6S2 B4667741 N,N'-bis(4-sulfamoylphenyl)hexanediamide

N,N'-bis(4-sulfamoylphenyl)hexanediamide

Cat. No.: B4667741
M. Wt: 454.5 g/mol
InChI Key: VSICXIYNIOYJIX-UHFFFAOYSA-N
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Description

N,N'-bis(4-sulfamoylphenyl)hexanediamide is a bisarylamide compound featuring a hexanediamide backbone with 4-sulfamoylphenyl substituents at both termini. Its synthesis typically involves coupling 4-sulfamoylaniline with adipoyl chloride under reflux conditions, yielding a thermally stable product (m.p. >300°C) .

Properties

IUPAC Name

N,N'-bis(4-sulfamoylphenyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S2/c19-29(25,26)15-9-5-13(6-10-15)21-17(23)3-1-2-4-18(24)22-14-7-11-16(12-8-14)30(20,27)28/h5-12H,1-4H2,(H,21,23)(H,22,24)(H2,19,25,26)(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSICXIYNIOYJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-sulfamoylphenyl)hexanediamide typically involves the reaction of hexanediamine with 4-sulfamoylbenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N,N’-bis(4-sulfamoylphenyl)hexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-sulfamoylphenyl)hexanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(4-sulfamoylphenyl)hexanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(4-sulfamoylphenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

A systematic comparison with structurally related compounds highlights critical differences in backbone length, substituents, and bioactivity.

2.1. Backbone Length and Substituent Variations
Compound Name Backbone Substituents Synthesis Yield Melting Point Key Properties/Bioactivity
N,N'-bis(4-sulfamoylphenyl)hexanediamide Hexane 4-Sulfamoylphenyl 90% >300°C High thermal stability; CA inhibition
N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide (2) Pentane 4-Aminoiminomethylphenyl 50% >300°C Anti-trypanosomal activity
N,N'-bis(4-cyanophenyl)pentanediamide (3) Pentane 4-Cyanophenyl 68% 238–239°C Moderate solubility; unconfirmed bioactivity
N,N'-bis(4-aminophenyl)adipamide Hexane 4-Aminophenyl Lower polarity; limited enzyme affinity
N,N'-bis(3-ethylphenyl)hexanediamide (Y204-1863) Hexane 3-Ethylphenyl High lipophilicity (logP = 4.24)

Key Observations:

  • Substituents: Sulfamoyl groups (–SO₂NH₂) increase polarity and hydrogen-bonding capacity compared to cyano (–CN) or amino (–NH₂) groups, improving solubility and enzyme interaction .
  • Thermal Stability: High melting points (>300°C) in sulfamoyl- and aminoiminomethyl-substituted compounds suggest strong intermolecular interactions (e.g., hydrogen bonding) .

Research Findings and Implications

  • Optimal Linker Length: The hexanediamide backbone balances flexibility and rigidity, enabling effective target engagement in enzyme inhibition .
  • Role of Sulfamoyl Groups: The –SO₂NH₂ moiety is critical for high-affinity CA binding, outperforming analogs with non-polar substituents (e.g., ethyl or cyanophenyl) .
  • Synthetic Challenges: Electron-deficient amines (e.g., 4-sulfamoylaniline) require specialized coupling agents (e.g., TCFH-NMI) due to low nucleophilicity, impacting reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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